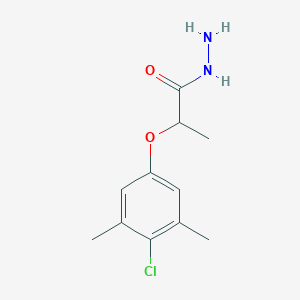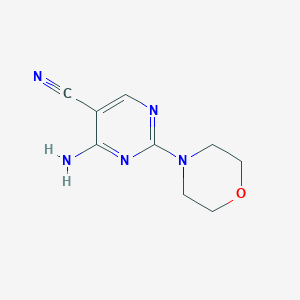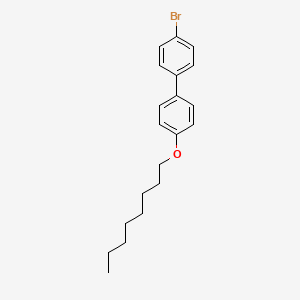
1-Bromo-4-(4-octoxyphenyl)benzene
Overview
Description
1-Bromo-4-(4-octoxyphenyl)benzene is a useful research compound. Its molecular formula is C20H25BrO and its molecular weight is 361.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Fluorescence Properties :1-Bromo-4-(2,2-diphenylvinyl)benzene, a related compound, was synthesized and its fluorescence properties were investigated. It exhibited strong fluorescence intensity, particularly in solid state, demonstrating potential applications in fluorescence-based technologies (Liang Zuo-qi, 2015).
Interfacial Self-Assembly Studies :Research on bromobenzene derivatives, including 1-bromo-4-(octadecyloxy)benzene, has provided insights into the impact of molecular structure and functional groups on self-assembly processes. This has implications for nanotechnology and materials science (Yi-Jie Li et al., 2012).
Synthesis of Novel Compounds :Studies involving 1-bromo-4-(trifluoromethoxy)benzene and similar compounds have led to the synthesis of new compounds with potential applications in organic chemistry and material science (M. Schlosser & E. Castagnetti, 2001).
Functionalized Benzene Derivatives :Research on the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes has important implications for the development of benzyne precursors and catalysts (Christian Reus et al., 2012).
Characterization and Theoretical Studies :1-bromo-4-(3,7-dimethyloctyl)benzene has been synthesized and characterized, with its properties analyzed through density functional theory (DFT). This research aids in understanding the structural and electronic properties of similar compounds (S. Patil et al., 2012).
Synthesis of Natural Products :The total synthesis of biologically active compounds starting from related bromobenzene derivatives highlights the importance of these compounds in medicinal chemistry (Yusuf Akbaba et al., 2010).
Chemical Reactions and Catalysis :Studies on the palladium-catalyzed reaction of 1-bromo-2-(cyclopropylidenemethyl)benzene with 2-alkynylphenol have implications for the synthesis of complex organic molecules (Xiaolin Pan et al., 2014).
Thermophysical Properties of Liquid Mixtures :Investigations into the thermophysical properties of mixtures containing bromobenzene derivatives contribute to a better understanding of molecular interactions in liquid mixtures (R. Ramesh et al., 2015).
Structural Analysis and Crystallography :Structural determinations of bromo- and bromomethylsubstituted benzenes, including derivatives similar to 1-Bromo-4-(4-octoxyphenyl)benzene, provide valuable insights into molecular interactions and crystal packing (P. Jones et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-4-(4-octoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrO/c1-2-3-4-5-6-7-16-22-20-14-10-18(11-15-20)17-8-12-19(21)13-9-17/h8-15H,2-7,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJSOSKVBYYDHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384327 | |
| Record name | 4-bromo4'-octyloxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63619-66-9 | |
| Record name | 4-bromo4'-octyloxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1334582.png)
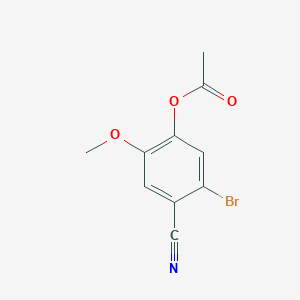
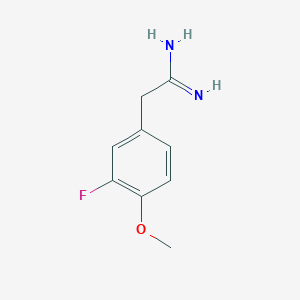


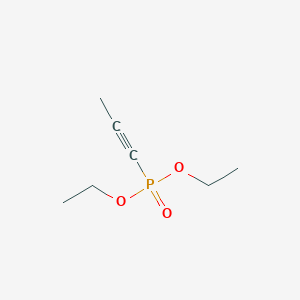
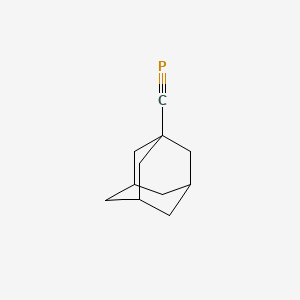

![2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B1334596.png)
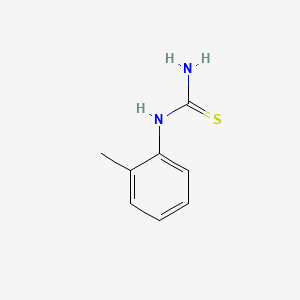
![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1334602.png)
